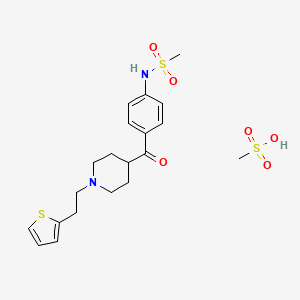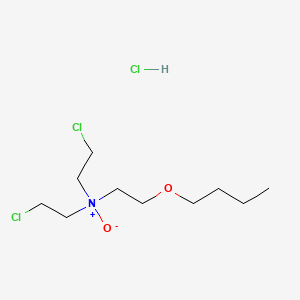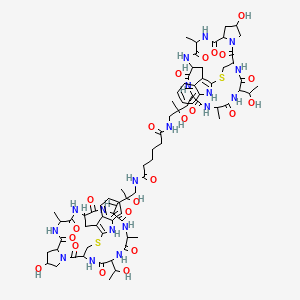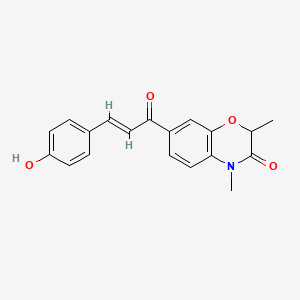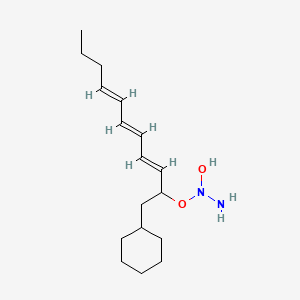
Bucindolol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bucindolol, ®-, is a non-selective beta-adrenergic blocker with additional weak alpha-blocking properties and intrinsic sympathomimetic activity in some model systems . It is primarily used in the treatment of advanced chronic heart failure by reducing the release of noradrenaline through the blocking of presynaptic beta-2 and alpha-1 adrenoceptors .
準備方法
The synthesis of Bucindolol involves several steps:
- The displacement of the dimethylamino group in gramine by the anion from 2-nitropropane gives 3-(2-methyl-2-nitropropyl)indole.
- This intermediate is then reduced to the amine alpha,alpha-dimethyltryptamine.
- Separately, the reaction of 2-hydroxybenzonitrile with epichlorohydrin gives the epoxide.
- The combination of these two intermediates results in the formation of Bucindolol .
化学反応の分析
Bucindolol undergoes various chemical reactions, including:
Oxidation: Bucindolol can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Bucindolol can undergo substitution reactions, particularly at the beta-adrenergic receptor sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bucindolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-adrenergic blockers and their interactions with various receptors.
Biology: Bucindolol is used to investigate the effects of beta-blockers on cellular processes, including oxidative stress and cell survival.
作用機序
Bucindolol exerts its effects by blocking beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenoceptors. This leads to a reduction in the release of noradrenaline, which in turn decreases heart rate and blood pressure. The compound also modulates various signaling pathways, including the protein kinase B/mammalian target of rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling .
類似化合物との比較
Bucindolol is compared with other beta-blockers such as:
Carvedilol: Similar to Bucindolol, Carvedilol also has alpha-blocking properties but is more selective for beta-1 receptors.
Metoprolol: This compound is a highly selective beta-1 blocker with no alpha-blocking properties.
Bisoprolol: Another highly selective beta-1 blocker, Bisoprolol is used primarily for treating hypertension and heart failure.
Bucindolol’s uniqueness lies in its non-selective beta-blocking properties combined with weak alpha-blocking activity and intrinsic sympathomimetic activity, making it a versatile compound for various therapeutic applications .
特性
CAS番号 |
91548-63-9 |
|---|---|
分子式 |
C22H25N3O2 |
分子量 |
363.5 g/mol |
IUPAC名 |
2-[(2R)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m1/s1 |
InChIキー |
FBMYKMYQHCBIGU-GOSISDBHSA-N |
異性体SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NC[C@H](COC3=CC=CC=C3C#N)O |
正規SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


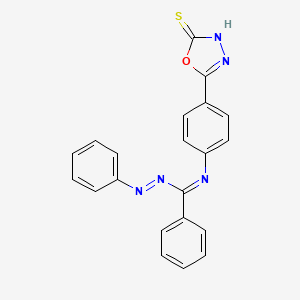
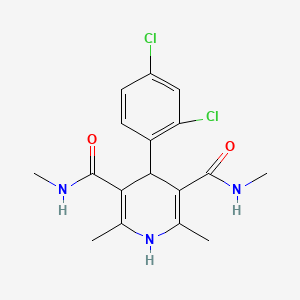
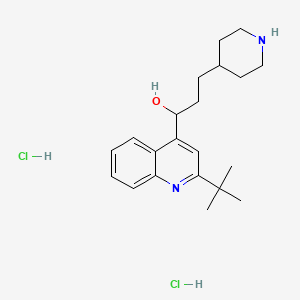
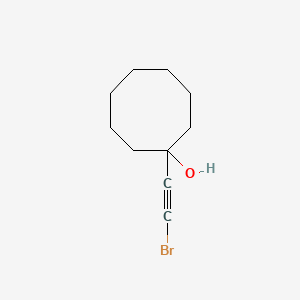
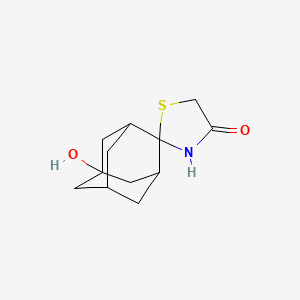
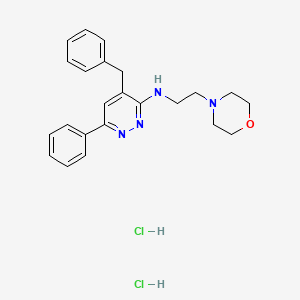
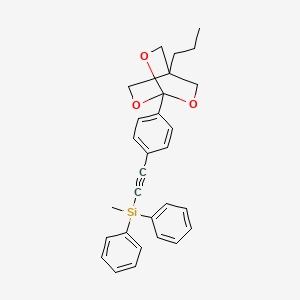
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)

